
Rhodium--vanadium (5/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium–vanadium (5/3) is an intermetallic compound composed of rhodium and vanadium in a 5:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields such as catalysis, materials science, and electronics. The combination of rhodium, known for its catalytic properties, and vanadium, known for its versatility in oxidation states, makes this compound particularly intriguing for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rhodium–vanadium (5/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental rhodium and vanadium powders in a stoichiometric ratio of 5:3. The mixture is then subjected to high temperatures (around 1000°C) in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: Industrial production of rhodium–vanadium (5/3) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The use of advanced equipment allows for precise control over the reaction conditions, leading to consistent and reproducible results.
Análisis De Reacciones Químicas
Types of Reactions: Rhodium–vanadium (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of rhodium and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Rhodium–vanadium (5/3) can be oxidized using strong oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride. These reactions often require a catalyst and occur at high temperatures.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. These reactions can be facilitated by using halogens or other reactive species.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of rhodium and vanadium, while reduction may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Rhodium–vanadium (5/3) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for these reactions.
Biology: Research is ongoing to explore the potential biological applications of rhodium–vanadium (5/3), particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s catalytic properties are being investigated for use in medical devices and diagnostic tools.
Industry: Rhodium–vanadium (5/3) is used in the production of high-performance materials, including alloys and coatings. Its ability to withstand high temperatures and resist corrosion makes it valuable in industrial applications.
Mecanismo De Acción
The mechanism by which rhodium–vanadium (5/3) exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily due to the interaction between rhodium and vanadium atoms, which facilitates electron transfer and enhances reactivity. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Rhodium–vanadium (5/3) can be compared with other intermetallic compounds such as:
Rhodium–nickel (5/3): Similar in structure but with different catalytic properties.
Vanadium–titanium (5/3): Known for its high strength and resistance to corrosion.
Rhodium–palladium (5/3): Used in similar catalytic applications but with different reactivity profiles.
The uniqueness of rhodium–vanadium (5/3) lies in its combination of rhodium and vanadium, which provides a balance of catalytic activity and stability. This makes it particularly valuable for applications requiring both high reactivity and durability.
Propiedades
Número CAS |
37382-11-9 |
|---|---|
Fórmula molecular |
Rh5V3 |
Peso molecular |
667.352 g/mol |
Nombre IUPAC |
rhodium;vanadium |
InChI |
InChI=1S/5Rh.3V |
Clave InChI |
MMHOBYCAOKFDSE-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Rh].[Rh].[Rh].[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


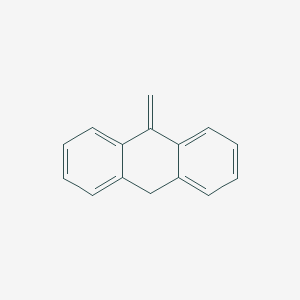

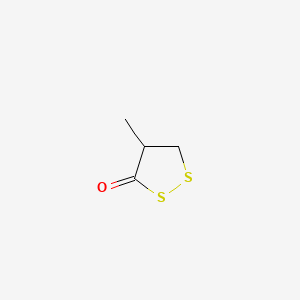
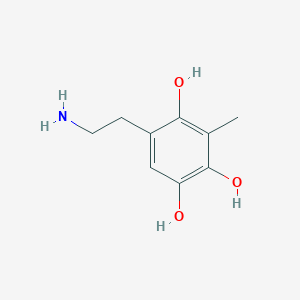
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)


![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
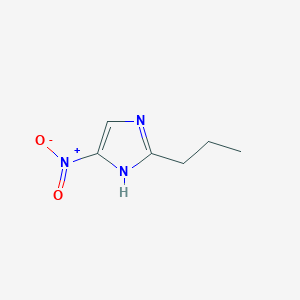
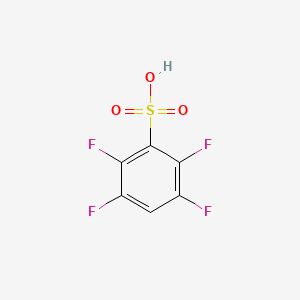
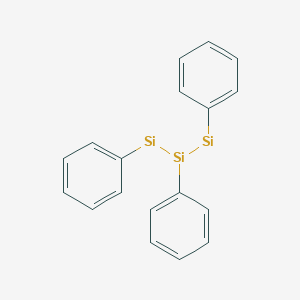

![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)
